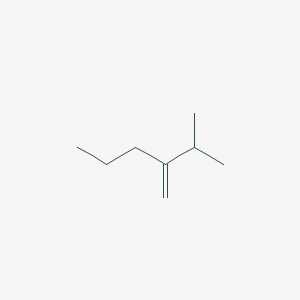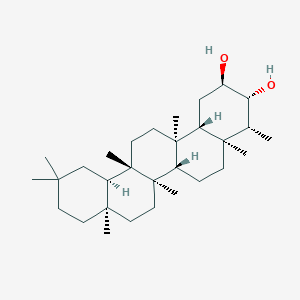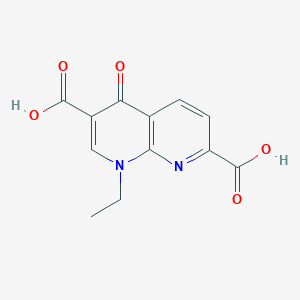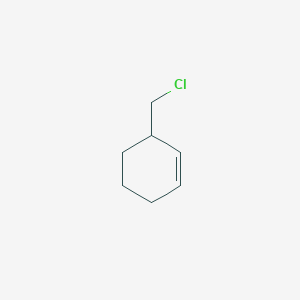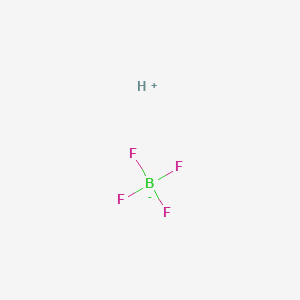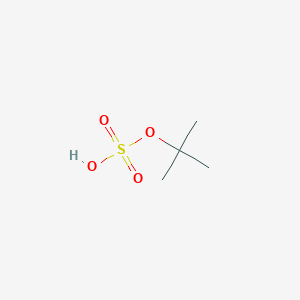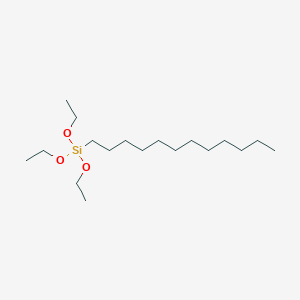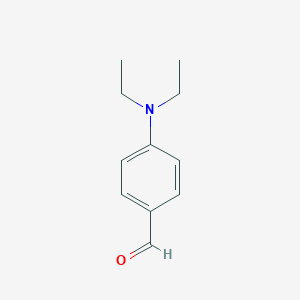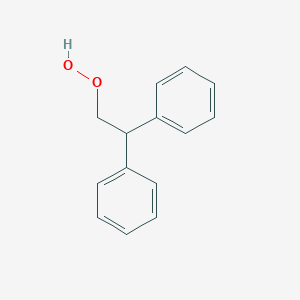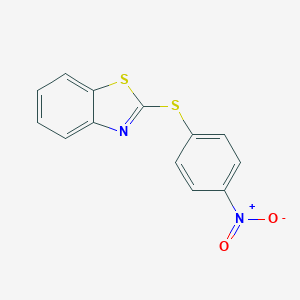![molecular formula C11H12O B092050 1-[(1S,2R)-2-phenylcyclopropyl]ethanone CAS No. 17597-82-9](/img/structure/B92050.png)
1-[(1S,2R)-2-phenylcyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2R)-2-phenylcyclopropyl]ethanone, also known as PCE, is a cyclopropyl ketone compound. It is a psychoactive substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone is not yet fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to be responsible for the compound's psychoactive effects.
Biochemical And Physiological Effects
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, and to modulate the activity of various neurotransmitter systems. It has also been found to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(1S,2R)-2-phenylcyclopropyl]ethanone in lab experiments is its unique mechanism of action, which allows for the study of the structure and function of the brain. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 1-[(1S,2R)-2-phenylcyclopropyl]ethanone. One area of interest is the development of new antidepressant and anxiolytic medications based on the compound's structure. Another area of interest is the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesis Methods
1-[(1S,2R)-2-phenylcyclopropyl]ethanone can be synthesized through a variety of methods, including the reaction of cyclopropylmagnesium bromide with benzophenone, the reaction of cyclopropylmagnesium bromide with acetophenone, and the reaction of cyclopropylmagnesium bromide with 2-bromobenzophenone. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the specific research goals.
Scientific Research Applications
1-[(1S,2R)-2-phenylcyclopropyl]ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic effects, and may also have potential as a treatment for addiction and post-traumatic stress disorder. Research has also been conducted on the use of 1-[(1S,2R)-2-phenylcyclopropyl]ethanone as a tool for studying the structure and function of the brain.
properties
CAS RN |
17597-82-9 |
|---|---|
Product Name |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
InChI Key |
LFKRVDCVJRDOBG-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
synonyms |
Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



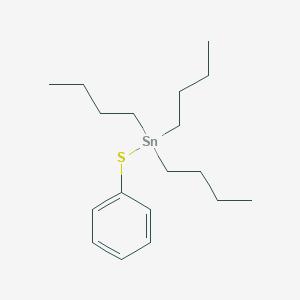
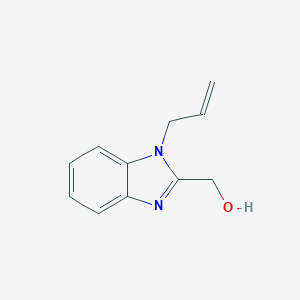
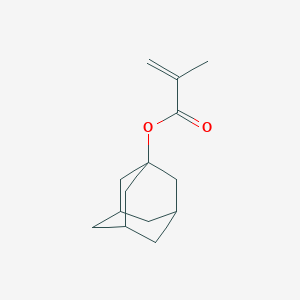
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
